molecular formula C18H17Cl2N3O4 B14952127 N-(3,4-dichlorophenyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B14952127
M. Wt: 410.2 g/mol
InChI Key: BLVRZTCNRGXQQF-UFFVCSGVSA-N
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Description

N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group, a dimethoxyphenyl group, and a hydrazino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 3,4-dichlorophenylacetic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)acetamide: Shares the dichlorophenyl group but differs in the rest of the structure.

    N-(3,4-Dichlorophenyl)octanamide: Similar dichlorophenyl group but with a different alkyl chain.

Uniqueness

N-(3,4-DICHLOROPHENYL)-3-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is unique due to its combination of dichlorophenyl and dimethoxyphenyl groups, along with the hydrazino linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17Cl2N3O4

Molecular Weight

410.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C18H17Cl2N3O4/c1-26-15-6-3-11(7-16(15)27-2)10-21-23-18(25)9-17(24)22-12-4-5-13(19)14(20)8-12/h3-8,10H,9H2,1-2H3,(H,22,24)(H,23,25)/b21-10+

InChI Key

BLVRZTCNRGXQQF-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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